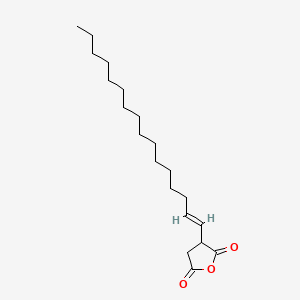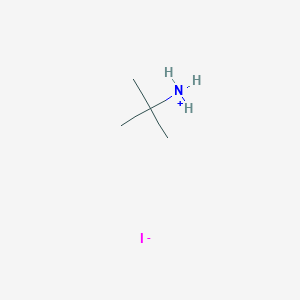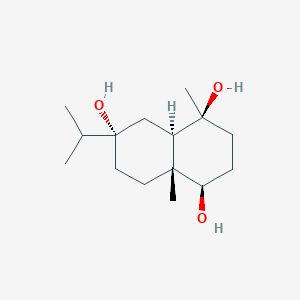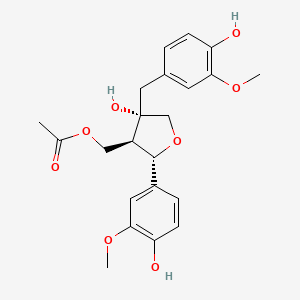
Hexadecyltrimethylammonium hydroxide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyltrimethylammonium hydroxide hydrate is a quaternary ammonium compound with the molecular formula
CH3(CH2)15N(OH)(CH3)3⋅xH2O
. It is commonly used as a surfactant and phase transfer catalyst in various chemical reactions. This compound is known for its ability to form micelles in aqueous solutions, which makes it valuable in applications such as micellar catalysis and the preparation of nanomaterials.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyltrimethylammonium hydroxide hydrate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with silver oxide in an aqueous medium. The reaction proceeds as follows:
CH3(CH2)15N(Br)(CH3)3+Ag2O→CH3(CH2)15N(OH)(CH3)3+2AgBr
The reaction is typically carried out at room temperature, and the product is purified by filtration to remove the silver bromide precipitate.
Industrial Production Methods: In industrial settings, this compound is produced by ion exchange methods. Hexadecyltrimethylammonium bromide is passed through an ion exchange resin loaded with hydroxide ions, resulting in the formation of hexadecyltrimethylammonium hydroxide. The product is then crystallized and hydrated to obtain the desired hydrate form.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Oxidation and Reduction: While the compound itself is not typically involved in redox reactions, it can act as a phase transfer catalyst in such reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve aqueous or organic solvents.
Phase Transfer Catalysis: Conditions often involve biphasic systems with organic and aqueous phases, and the presence of a strong base or oxidizing agent.
Major Products:
Substitution Reactions: The major products are typically the substituted quaternary ammonium compounds.
Catalyzed Reactions: Products vary depending on the specific reaction being catalyzed, such as oxidation products or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Hexadecyltrimethylammonium hydroxide hydrate is widely used in scientific research due to its surfactant properties and ability to form micelles. Some key applications include:
Chemistry: Used in micellar catalysis to enhance reaction rates and selectivity.
Biology: Employed in the preparation of liposomes and other nanocarriers for drug delivery.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the synthesis of nanomaterials, such as nanoparticles and nanocomposites, due to its ability to stabilize colloidal dispersions.
Wirkmechanismus
The primary mechanism by which hexadecyltrimethylammonium hydroxide hydrate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions. The compound can also facilitate the transfer of reactants between different phases in a reaction, thereby enhancing reaction rates and yields.
Molecular Targets and Pathways:
Micelle Formation: The hydrophobic tail of the molecule interacts with hydrophobic substances, while the hydrophilic head interacts with water, forming micelles.
Phase Transfer Catalysis: The compound transfers ions or molecules from one phase to another, enabling reactions that would otherwise be difficult to achieve.
Vergleich Mit ähnlichen Verbindungen
Hexadecyltrimethylammonium hydroxide hydrate is similar to other quaternary ammonium compounds, such as:
- Tetrabutylammonium hydroxide
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness:
- Longer Alkyl Chain: Compared to compounds like tetrabutylammonium hydroxide, this compound has a longer alkyl chain, which enhances its ability to form micelles and stabilize colloidal dispersions.
- Hydroxide Ion: The presence of the hydroxide ion makes it particularly useful in nucleophilic substitution reactions and as a phase transfer catalyst.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
hexadecyl(trimethyl)azanium;hydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.2H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;;/h5-19H2,1-4H3;2*1H2/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUKQKSRDADEM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.O.[OH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H45NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
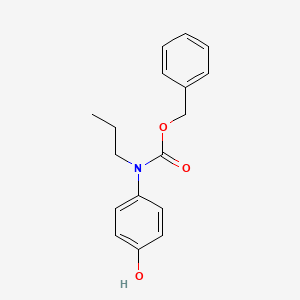
![4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)
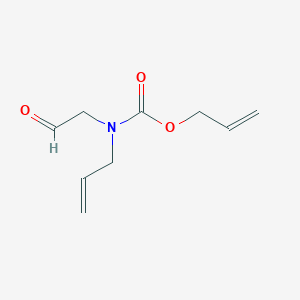
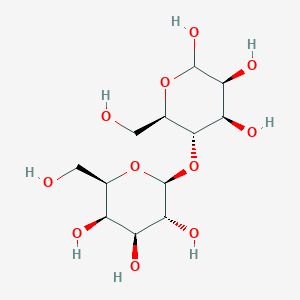
![4-Bromo-4'-[di(p-tolyl)amino]stilbene](/img/structure/B8033809.png)
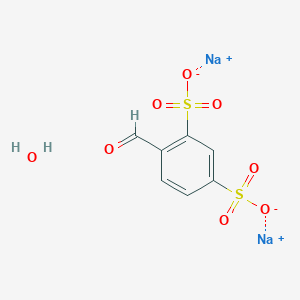
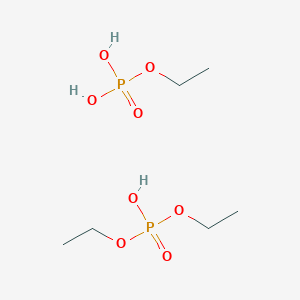
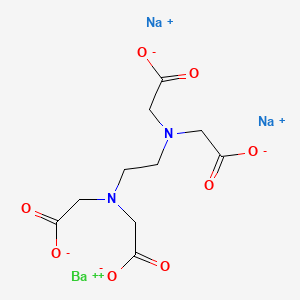

![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)
